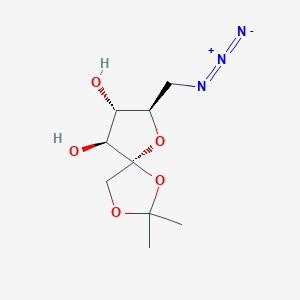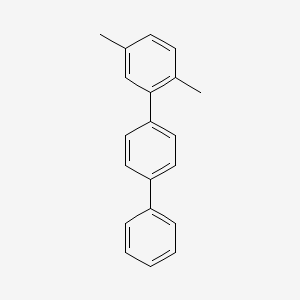
2',5-Dimethyl-4-terphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5-Dimethyl-4-terphenyl is an organic compound that belongs to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. The compound is characterized by the presence of two methyl groups attached to the second and fifth positions of the central benzene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dimethyl-4-terphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the methyl groups at the desired positions on the central benzene ring. Another method involves the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a methyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2’,5-Dimethyl-4-terphenyl typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.
化学反応の分析
Types of Reactions
2’,5-Dimethyl-4-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2’,5-Dimethyl-4-terphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2’,5-Dimethyl-4-terphenyl depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
2’,5-Dimethyl-4-terphenyl can be compared with other terphenyl derivatives, such as:
2’,5’-Dimethyl-1,1’4’,1’'-terphenyl: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.
4,4’-Dimethyl-1,1’4’,1’'-terphenyl: Another derivative with methyl groups at different positions, affecting its reactivity and applications.
The uniqueness of 2’,5-Dimethyl-4-terphenyl lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications in research and industry.
特性
分子式 |
C20H18 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
1,4-dimethyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-8-9-16(2)20(14-15)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChIキー |
IWINXPPDFTVNKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



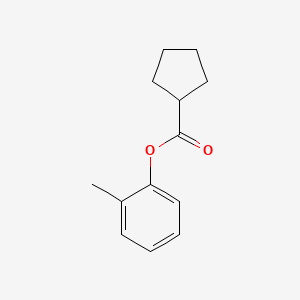

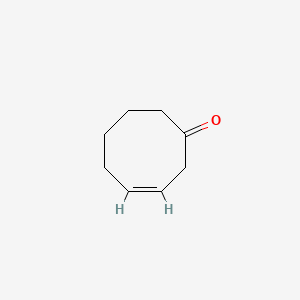
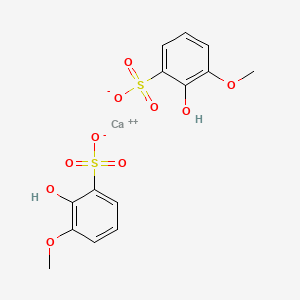
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
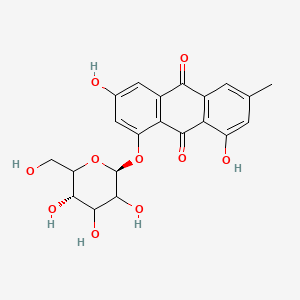
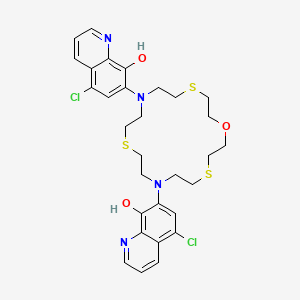
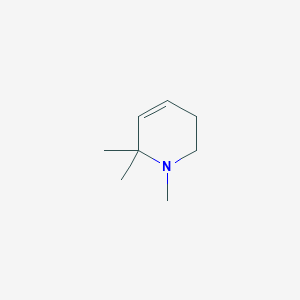

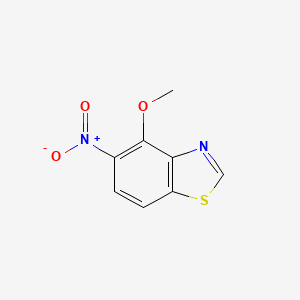
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
